![molecular formula C17H23FN2OS2 B12231927 2-[(4-Fluorophenyl)sulfanyl]-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12231927.png)
2-[(4-Fluorophenyl)sulfanyl]-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
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Overview
Description
2-[(4-Fluorophenyl)sulfanyl]-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a complex organic compound characterized by the presence of a fluorophenyl group, a sulfanyl linkage, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps. One common approach is the reaction of 4-fluorobenzaldehyde with thiourea to form 4-fluorophenylthiourea. This intermediate is then reacted with ethyl bromoacetate to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfanyl]-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions usually occur in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfanyl]-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. The diazepane ring may contribute to the compound’s binding affinity and specificity by fitting into hydrophobic pockets of target proteins .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethan-1-amine: Shares the fluorophenyl group but lacks the sulfanyl and diazepane moieties.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Contains a sulfanyl linkage but differs in the aromatic and diazepane components.
Uniqueness
2-[(4-Fluorophenyl)sulfanyl]-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is unique due to its combination of a fluorophenyl group, a sulfanyl linkage, and a diazepane ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C17H23FN2OS2 |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C17H23FN2OS2/c18-14-2-4-16(5-3-14)23-13-17(21)20-8-1-7-19(9-10-20)15-6-11-22-12-15/h2-5,15H,1,6-13H2 |
InChI Key |
SWSAOHQFTLUUDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CSC2=CC=C(C=C2)F)C3CCSC3 |
Origin of Product |
United States |
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